molecular formula C20H20FNO4S B2892655 1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1705101-60-5

1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone

Cat. No. B2892655
CAS RN: 1705101-60-5
M. Wt: 389.44
InChI Key: OVSIJYDQRWDIDN-UHFFFAOYSA-N
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Description

1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDDTE and is a synthetic compound that has a molecular weight of 437.49 g/mol.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Antiproliferative and Antitumor Activities : Compounds with structures involving benzo[d][1,3]dioxole and 1,4-thiazepine moieties have been studied for their antitumor activities. A study demonstrated that novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines exhibited significant antiproliferative activities against human cancer cell lines. One compound showed notably higher potency compared to 5-Fluorouracil, highlighting the therapeutic potential of such structures in cancer treatment (Wu et al., 2017).

  • Catalysis in Organic Reactions : Research on fluoroboric acid adsorbed on silica-gel demonstrated its efficiency as a catalyst in thia-Michael addition reactions, a key process in organic synthesis. This study underscores the importance of developing novel catalytic systems for improving reaction efficiencies, potentially relevant to compounds like 1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone (Sharma et al., 2008).

Material Science Applications

  • High-Performance Thermosets : Novel benzoxazine monomers containing allyl groups have been synthesized for creating thermosets with excellent thermomechanical properties. Such studies are crucial for developing new materials with high thermal stability and mechanical strength, which could be related to the development and application of complex organic compounds in material science (Agag & Takeichi, 2003).

properties

IUPAC Name

1-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S/c21-15-3-1-2-4-16(15)24-12-20(23)22-8-7-19(27-10-9-22)14-5-6-17-18(11-14)26-13-25-17/h1-6,11,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSIJYDQRWDIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone

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